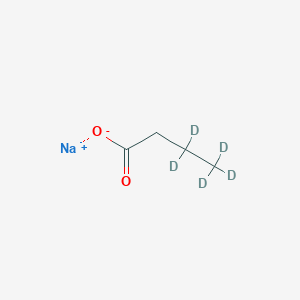

Sodium butyrate-3,3,4,4,4-D5

Description

Foundational Principles of Stable Isotope Tracing in Biological Systems

Stable isotope labeling is a research method used to track the fate of molecules within biological systems. nih.gov It involves the substitution of one or more atoms in a compound with their non-radioactive (stable) isotopes. plos.org Common stable isotopes employed in biochemical research include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), oxygen-18 (¹⁸O), and deuterium (B1214612) (²H or D), the heavy isotope of hydrogen. plos.org

The core principle of this technique lies in the fact that isotopically labeled molecules are chemically identical to their naturally abundant counterparts and thus participate in the same biochemical reactions. nih.gov However, their increased mass allows them to be distinguished and traced using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov By introducing a labeled compound into a biological system, researchers can follow its journey, identify its metabolic products, and quantify the rate of metabolic reactions, a field known as metabolic flux analysis. plos.org This provides a dynamic view of metabolic pathways, which is a significant advantage over methods that only provide a static snapshot of metabolite concentrations. plos.org

Specific Advantages of Deuterium Labeling in Metabolic Investigations

Deuterium (²H) labeling, the replacement of hydrogen atoms with deuterium, offers several distinct advantages in metabolic studies. One of the primary benefits is the low natural abundance of deuterium (approximately 0.015%), which results in minimal background signal and allows for highly sensitive detection of the labeled compound and its metabolites.

Furthermore, the significant mass difference between hydrogen and deuterium can lead to a "kinetic isotope effect," where the C-D bond is stronger and broken more slowly than a C-H bond. While this can sometimes alter reaction kinetics slightly, it also enhances the metabolic stability of the labeled compound. In the context of drug metabolism studies, this can lead to a longer half-life and altered metabolic profiles, providing valuable insights into metabolic pathways.

Deuterium-labeled compounds are also extensively used as internal standards in quantitative mass spectrometry. Their similar chemical behavior to the unlabeled analyte ensures they are processed similarly during sample preparation and analysis, while their different mass allows for precise and accurate quantification.

Overview of Sodium Butyrate-3,3,4,4,4-D5 as a Research Probe

Sodium butyrate (B1204436) is a short-chain fatty acid that plays a crucial role in gut health and cellular metabolism. It is a primary energy source for colonocytes and also acts as a histone deacetylase (HDAC) inhibitor, influencing gene expression. To study its metabolic fate and function in detail, researchers utilize isotopically labeled versions of the molecule.

Sodium Butyrate-3,3,4,4,4-D5 is a specific, deuterated isotopologue of sodium butyrate. In this compound, five hydrogen atoms on the third and fourth carbon atoms have been replaced with deuterium. This specific labeling pattern makes it a valuable tool for a range of research applications, including metabolomics, lipidomics, and Magnetic Resonance Imaging/Spectroscopy (MRI/MRS). isotope.com Its primary use is as a tracer to follow the metabolic conversion of butyrate and as an internal standard for the accurate quantification of unlabeled butyrate in biological samples.

Table 1: Properties of Sodium Butyrate-3,3,4,4,4-D5

| Property | Value |

| Chemical Formula | CD₃CD₂CH₂COONa |

| Molecular Weight | 115.12 |

| Labeled CAS Number | 204244-79-1 |

| Unlabeled CAS Number | 156-54-7 |

| Isotopic Purity | Typically ≥98% |

Detailed Research Findings

While specific published studies extensively detailing the metabolic fate of Sodium Butyrate-3,3,4,4,4-D5 are not abundant, its application can be understood through the lens of similar stable isotope tracing studies using other labeled forms of butyrate, such as ¹³C-labeled butyrate. These studies have demonstrated that butyrate is rapidly metabolized after being taken up by cells.

For instance, research using ¹³C-labeled butyrate in Drosophila melanogaster heads showed that butyrate is incorporated into the tricarboxylic acid (TCA) cycle. plos.orgbiorxiv.org The labeled carbon atoms from butyrate were found in key metabolites of the TCA cycle, such as acetyl-CoA, citrate (B86180), and α-ketoglutarate. plos.org This indicates that butyrate is broken down into acetyl-CoA, which then fuels this central metabolic pathway.

A hypothetical metabolic tracing study using Sodium Butyrate-3,3,4,4,4-D5 in a cell culture model could yield data similar to that presented in Table 2. By using mass spectrometry to analyze the cellular metabolites after incubation with the labeled butyrate, researchers could track the incorporation of deuterium into downstream products.

Table 2: Illustrative Data from a Hypothetical Metabolic Tracing Study with Sodium Butyrate-3,3,4,4,4-D5

| Metabolite | Mass Shift (m/z) due to Deuterium Labeling | Interpretation |

| Butyryl-CoA | +5 | Direct activation of the administered labeled butyrate. |

| Acetyl-CoA | +2 | Indicates β-oxidation of the deuterated butyryl-CoA. |

| Citrate | +2 | Entry of deuterated acetyl-CoA into the TCA cycle. |

| Glutamate (B1630785) | +2 | Conversion of α-ketoglutarate (a TCA cycle intermediate) to glutamate. |

| Palmitate (a fatty acid) | +8 (in multiples of 2) | Incorporation of deuterated acetyl-CoA units into fatty acid synthesis. |

This table is for illustrative purposes to demonstrate the type of data generated in a metabolic tracing experiment and does not represent actual experimental results.

In such an experiment, the detection of a +5 mass shift in butyryl-CoA would confirm that the labeled butyrate has entered the cell and been activated. The subsequent appearance of a +2 mass shift in acetyl-CoA would demonstrate the β-oxidation of the butyrate. The presence of these labeled acetyl-CoA molecules could then be tracked as they are incorporated into other metabolic pathways, such as the TCA cycle (indicated by labeled citrate and glutamate) and fatty acid synthesis (indicated by labeled palmitate).

Furthermore, due to its well-defined mass difference from the natural compound, Sodium Butyrate-3,3,4,4,4-D5 is an ideal internal standard for quantifying endogenous butyrate levels in various biological samples, from cell extracts to plasma and fecal matter. This is crucial for studies investigating the role of gut microbiota in health and disease, where butyrate concentrations are a key indicator of microbial activity.

Properties

Molecular Formula |

C4H7NaO2 |

|---|---|

Molecular Weight |

115.12 g/mol |

IUPAC Name |

sodium;3,3,4,4,4-pentadeuteriobutanoate |

InChI |

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1D3,2D2; |

InChI Key |

MFBOGIVSZKQAPD-LUIAAVAXSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CC(=O)[O-].[Na+] |

Canonical SMILES |

CCCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Methodological Frameworks for Studying Sodium Butyrate 3,3,4,4,4 D5

Advanced Mass Spectrometry Applications in Isotopic Detection

Mass spectrometry (MS) is a cornerstone for the analysis of isotopically labeled compounds like Sodium Butyrate-3,3,4,4,4-D5. The mass difference between the deuterated and non-deuterated forms allows for clear differentiation and accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds, including short-chain fatty acids (SCFAs) like butyrate (B1204436). For accurate quantification, a stable isotope-labeled internal standard is essential to correct for variations during sample preparation and analysis. Sodium Butyrate-3,3,4,4,4-D5 is an ideal internal standard for the determination of endogenous butyrate in various biological matrices.

In a typical GC-MS workflow for SCFA profiling, samples are first acidified to protonate the fatty acids, followed by extraction into an organic solvent. nih.gov To enhance volatility and improve chromatographic separation, the extracted SCFAs are often derivatized. This chemical modification is a critical step where the use of an internal standard like Sodium Butyrate-D5 is crucial to ensure accuracy. nih.gov The derivatized sample is then injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio is determined. The distinct mass of Sodium Butyrate-D5 allows it to be clearly distinguished from its unlabeled counterpart, enabling precise quantification of butyrate concentrations in the original sample. nih.govnih.gov

Table 1: GC-MS Method Parameters for SCFA Analysis

| Parameter | Description |

| Derivatization Agent | Silylation reagents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) or esterification agents are commonly used to increase the volatility of SCFAs. |

| GC Column | A polar capillary column is typically employed for the separation of derivatized SCFAs. |

| Ionization Mode | Electron ionization (EI) is a common ionization technique used in GC-MS for creating characteristic fragmentation patterns. |

| MS Detection | Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring specific ions corresponding to the analyte and the internal standard. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific platform for the quantification of SCFAs. Similar to GC-MS, Sodium Butyrate-3,3,4,4,4-D5 is frequently used as an internal standard in LC-MS/MS methods to ensure analytical accuracy. lipidmaps.orgresearchgate.net

A common approach for SCFA analysis by LC-MS/MS involves derivatization to improve chromatographic retention and ionization efficiency. One such method utilizes 3-nitrophenylhydrazine (B1228671) (3-NPH) to derivatize the carboxyl group of the SCFAs. lipidmaps.orgfrontiersin.org In this procedure, a known amount of Sodium Butyrate-D5 is added to the sample as an internal standard before the derivatization reaction. lipidmaps.org The derivatized SCFAs are then separated using reverse-phase liquid chromatography. The eluent is introduced into the mass spectrometer, where the parent ions of the derivatized butyrate and deuterated butyrate are selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the third quadrupole. This multiple reaction monitoring (MRM) approach provides exceptional specificity and allows for precise quantification of butyrate over a wide dynamic range. researchgate.net

Table 2: LC-MS/MS Method for SCFA Quantification using 3-NPH Derivatization

| Step | Description |

| Sample Preparation | Addition of Sodium Butyrate-D5 internal standard to the sample. |

| Derivatization | Reaction with 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent. |

| LC Separation | Reverse-phase chromatography to separate the derivatized SCFAs. |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for derivatized butyrate and its D5-labeled internal standard. |

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS) provides the capability to measure the mass of ions with very high accuracy, which is invaluable for the analysis of isotopically labeled compounds. When Sodium Butyrate-3,3,4,4,4-D5 is metabolized, the deuterium (B1214612) atoms can be incorporated into various other molecules. HRMS can be used to precisely determine the mass of these metabolites and confirm the incorporation of the deuterium label.

By analyzing the isotopic pattern of a metabolite, HRMS can reveal the number of deuterium atoms that have been incorporated. This information is critical for elucidating metabolic pathways and understanding the flow of atoms through these networks. For instance, in a study using anion-exchange chromatography coupled to HRMS for metabolomics, the exact mass-to-charge ratios of internal standards and endogenous metabolites are extracted for integration, a process where a deuterated standard like Sodium Butyrate-D5 would be essential for accurate identification and quantification. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolic Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for studying metabolic pathways. By using isotopically labeled substrates like Sodium Butyrate-3,3,4,4,4-D5, researchers can trace the metabolic fate of the labeled atoms in intact cells or organisms. While studies specifically detailing the use of Sodium Butyrate-D5 in NMR are not prevalent in the provided search results, the principles of using isotopically labeled butyrate for metabolic tracing are well-established. For example, a study on heart metabolism used ¹³C-labeled butyrate to track its entry and processing through the tricarboxylic acid (TCA) cycle. mit.edu

In a similar fashion, ²H (deuterium) NMR spectroscopy could be employed to monitor the metabolism of Sodium Butyrate-D5. The deuterium signal is distinct from the proton signal, allowing for the selective detection of the labeled compound and its metabolic products. This approach can provide valuable information on the kinetics of butyrate uptake and its conversion into other metabolites in real-time. researchgate.net Furthermore, advanced NMR techniques can provide information about the specific location of the deuterium atoms within the newly synthesized molecules, offering detailed insights into the underlying biochemical reactions. nih.gov

Stable Isotope Probing (SIP) Methodologies

Stable Isotope Probing (SIP) is a powerful technique that links metabolic function to microbial identity within a complex community. This is achieved by introducing a substrate enriched with a stable isotope, such as ¹³C or ¹⁵N, and then identifying the microorganisms that incorporate the isotope into their cellular components.

RNA-SIP for Characterizing Metabolically Active Microbial Communities

RNA-based Stable Isotope Probing (RNA-SIP) is a powerful, culture-independent technique used to identify which microorganisms within a complex community are actively metabolizing a specific substrate. nih.govkarger.comresearchgate.net By using a substrate labeled with a stable isotope, such as Sodium butyrate-3,3,4,4,4-D5, researchers can link metabolic function directly to taxonomic identity. researchgate.netresearchgate.net

The core principle of RNA-SIP involves introducing the isotopically labeled substrate to a microbial community, for instance, in an in vitro gut model or an environmental sample. springernature.comisolife.nl Microorganisms that actively consume the deuterated butyrate will incorporate the "heavy" deuterium atoms into their biomass, including their ribonucleic acid (RNA). nih.govplos.org Since RNA is synthesized continuously by metabolically active cells, its labeling provides a snapshot of real-time functional activity, a key advantage over DNA-based SIP, which typically requires cell replication. nih.govplos.orgnih.gov

The methodological workflow for an RNA-SIP experiment using Sodium butyrate-3,3,4,4,4-D5 is as follows:

Incubation: The microbial community is exposed to Sodium butyrate-3,3,4,4,4-D5 as the primary carbon or energy source.

RNA Extraction: Total RNA is extracted from the community after a set incubation period.

Density Gradient Ultracentrifugation: The extracted RNA is separated based on its buoyant density. RNA molecules that have incorporated deuterium from the butyrate will be denser ("heavy" RNA) than the unlabeled ("light") RNA from inactive or non-butyrate-consuming organisms. isolife.nlnih.gov This separation is achieved by spinning the RNA in a cesium trifluoroacetate (B77799) (CsTFA) gradient at high speeds. springernature.com

Fractionation and Analysis: The density gradient is fractionated, and the RNA from each fraction is collected. isolife.nl The RNA in the "heavy" fractions is then identified, typically through 16S rRNA gene sequencing, to reveal the taxonomic identity of the microorganisms that actively assimilated the deuterated butyrate. nih.gov Further analysis of labeled messenger RNA (mRNA) can provide insights into the specific functional genes and metabolic pathways being expressed during butyrate metabolism. nih.govnih.gov

This technique is particularly valuable in environments with highly active microbial populations, such as the intestinal tract, for identifying key players in the degradation and assimilation of important metabolites like butyrate. nih.govspringernature.comd-nb.info

Integration of Isotopic Tracing with Metabolomics and Fluxomics for Comprehensive Metabolic Mapping

To gain a deeper understanding of butyrate's metabolic fate beyond just identifying its consumers, researchers integrate stable isotope tracing with metabolomics and metabolic flux analysis (fluxomics). researchgate.netescholarship.org This combination allows for a comprehensive, network-wide map of how a labeled substrate like Sodium butyrate-3,3,4,4,4-D5 is transformed and distributed throughout metabolic pathways. acs.org

Isotopic Tracing and Metabolomics: This approach uses the stable isotope label on the butyrate molecule as a tracer. nih.gov When Sodium butyrate-3,3,4,4,4-D5 is introduced into a biological system (e.g., cell culture or an in vivo model), its deuterium atoms are carried along as it is metabolized. researchgate.net The molecule can be oxidized to acetyl-CoA, which then enters central metabolic pathways like the tricarboxylic acid (TCA) cycle. researchgate.net

Untargeted metabolomics, typically performed using high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC-MS), is then used to analyze biological samples. escholarship.orgacs.org This technique provides a global snapshot of hundreds or thousands of metabolites simultaneously. researchgate.net By specifically looking for mass shifts corresponding to the deuterium label, researchers can identify which downstream metabolites have been synthesized using atoms from the initial deuterated butyrate. acs.org This has been successfully used to show that carbon atoms from labeled butyrate are incorporated into a wide array of molecules involved in carbohydrate, lipid, and amino acid metabolism. acs.org This method provides a dynamic view of pathway utilization that static measurements of metabolite concentrations cannot reveal. frontiersin.org

Metabolic Flux Analysis (Fluxomics): While metabolomics can identify the endpoints of metabolic pathways, it does not quantify the rate at which these transformations occur. Metabolic Flux Analysis (MFA) is a computational method that addresses this by calculating the rates (fluxes) of reactions within a metabolic network. researchgate.netnsf.gov MFA integrates data from stable isotope tracing experiments with a stoichiometric model of cellular metabolism. mdpi.com

By measuring the isotopic labeling patterns in various metabolites over time, MFA can determine the relative or absolute rates of different pathways. nsf.govmdpi.com For example, by tracing the deuterium from Sodium butyrate-3,3,4,4,4-D5 into metabolites of the TCA cycle, MFA can quantify the contribution of butyrate to cellular energy production compared to other substrates like glucose. researchgate.net This provides a quantitative understanding of the functional state of the biological system and how it responds to genetic or environmental changes. nsf.gov Recent advances have expanded MFA to incorporate isotopes like deuterium (²H) to map hydrogen fluxes, further enhancing the method's resolution. researchgate.net

Analytical Method Development and Validation for Deuterated Butyrate in Complex Matrices

The accurate quantification of Sodium butyrate-3,3,4,4,4-D5 and its unlabeled counterparts in complex biological samples (matrices) such as plasma, feces, liver, and cell culture media is crucial for the success of the aforementioned studies. nih.govmdpi.com The volatile and hydrophilic nature of short-chain fatty acids (SCFAs) presents analytical challenges, necessitating robust and validated methods. nih.gov The primary techniques used are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established method for SCFA analysis. nih.govmdpi.com Samples often require acidification to protonate the SCFAs and extraction into an organic solvent. researchgate.net While some methods analyze SCFAs directly, others use a derivatization step to convert the volatile acids into more stable ester forms, which can improve chromatographic performance. nih.gov In isotope tracing studies, the mass spectrometer distinguishes between the deuterated and non-deuterated forms of butyrate based on their mass-to-charge ratio. The use of a deuterated internal standard, such as Sodium butyrate-3,3,4,4,4-D5 itself, is common practice for accurate quantification. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This approach has gained popularity due to faster sample preparation and shorter analysis times. mdpi.comnih.gov Similar to GC-MS, derivatization is often employed to improve chromatographic retention on reverse-phase columns and enhance ionization efficiency for detection by the mass spectrometer. tum.deplos.org An isotope-based dilution strategy, where a known amount of a stable isotope-labeled standard (like ¹³C- or deuterated butyrate) is added to the sample before processing, is a powerful way to correct for variations in extraction efficiency and matrix effects, ensuring robust quantification. plos.orgplos.org

Method Validation: To ensure that an analytical method is reliable and reproducible, it must undergo rigorous validation. Key parameters evaluated, as outlined by regulatory guidelines, include: tum.demdpi.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. tum.denih.gov

Accuracy: The closeness of the measured value to the true value, often expressed as a percentage. nih.govfrontiersin.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). nih.govnih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. researchgate.netnih.gov

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netplos.org

Recovery: The efficiency of the extraction process, representing the percentage of the analyte recovered from the matrix. researchgate.net

Selectivity/Specificity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present in the sample. tum.de

Matrix Effect: The influence of other components in the sample matrix on the ionization and detection of the analyte. researchgate.netfrontiersin.org

The following table summarizes typical validation results for SCFA quantification methods from various studies, demonstrating the performance that can be achieved.

| Parameter | GC-MS Method nih.govresearchgate.net | LC-MS/MS Method nih.govplos.orgresearchgate.net |

|---|---|---|

| Linearity (R²) | > 0.99 | > 0.998 |

| Accuracy (% Error or Range) | Not explicitly stated as % error, but recovery indicates accuracy. | 92% - 120% |

| Precision (RSD %) | 1 - 4.5% | Intra-day: < 12%; Inter-day: < 20% |

| LOD | Analyte dependent | 0.001 - 0.003 mM |

| LOQ | Analyte dependent | 160 - 310 nM |

| Recovery (%) | 95 - 117% (analyte and matrix dependent) | Not explicitly stated as % recovery, but accuracy implies good recovery with isotope dilution. |

Elucidation of Metabolic Pathways and Fluxes Utilizing Sodium Butyrate 3,3,4,4,4 D5

Butyrate (B1204436) Catabolism and Energy Metabolism Tracing

Stable isotope tracers are instrumental in mapping the metabolic fate of substrates like butyrate. nih.gov The use of labeled butyrate allows for the direct tracking of its carbon (or in this case, deuterium-labeled acetyl group) backbone as it is processed through catabolic and anabolic pathways.

Butyrate serves as a primary energy source for various cells, particularly colonocytes. nih.govbiorxiv.org Upon entering the cell and being transported into the mitochondrial matrix, butyrate undergoes β-oxidation. This process sequentially shortens the fatty acid chain, yielding two molecules of acetyl-CoA. researchgate.net When Sodium butyrate-3,3,4,4,4-D5 is used as the substrate, the resulting acetyl-CoA molecules carry the deuterium (B1214612) label.

This labeled acetyl-CoA then enters the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle, by condensing with oxaloacetate to form citrate (B86180). biorxiv.orgkhanacademy.org As the labeled citrate and subsequent intermediates are processed through the cycle's enzymatic reactions, the deuterium atoms are incorporated into the various TCA cycle metabolites. researchgate.net By using mass spectrometry to analyze the mass isotopomer distribution (MID) of these metabolites, researchers can trace the contribution of butyrate to the TCA cycle pool. researchgate.netresearchgate.net This technique allows for the direct observation of butyrate's role in fueling oxidative metabolism and ATP production. biorxiv.org Studies have demonstrated that butyrate can effectively replace glucose as a carbon source for the TCA cycle. nih.gov

Table 1: Illustrative Mass Isotopomer Distribution in TCA Cycle Intermediates from Sodium Butyrate-3,3,4,4,4-D5

This interactive table demonstrates the expected labeling patterns in key TCA cycle metabolites when cells are supplied with Sodium Butyrate-3,3,4,4,4-D5. The "M+n" notation indicates the mass peak of the metabolite with 'n' deuterium atoms incorporated.

| Metabolite | Unlabeled Mass (M+0) | Labeled Mass from D5-Butyrate | Pathway Note |

| Acetyl-CoA | M+0 | M+2, M+3 | β-oxidation of D5-butyrate produces deuterated acetyl-CoA. |

| Citrate | M+0 | M+2, M+3 | Formed from the condensation of labeled acetyl-CoA and oxaloacetate. |

| α-Ketoglutarate | M+0 | M+2, M+3 | A downstream intermediate that retains the label. |

| Succinate | M+0 | M+2, M+3, M+4 | Can show multiple labeling patterns depending on the cycle turn. |

| Malate | M+0 | M+2, M+3 | An intermediate that demonstrates the continued flow of the label. |

The acetyl-CoA generated from butyrate catabolism is not solely destined for the TCA cycle; it is also a fundamental building block for the synthesis of new fatty acids, a process known as de novo lipogenesis (DNL). nih.govmetsol.com Acetyl-CoA from the mitochondria is transported to the cytosol, often via the citrate shuttle, where it is used by fatty acid synthase enzymes to build long-chain fatty acids, primarily palmitate. researchgate.net

By supplying cells with Sodium butyrate-3,3,4,4,4-D5, the deuterium label is incorporated into the cytosolic acetyl-CoA pool. This allows for the precise measurement of butyrate's contribution to DNL. nih.gov As the labeled acetyl-CoA units are sequentially added to the growing acyl chain, the newly synthesized fatty acids become enriched with deuterium. biorxiv.org Mass spectrometry can then be used to quantify this enrichment, revealing the rate at which butyrate is utilized for lipid synthesis. nih.gov Research in rat colonic epithelial cells has shown that acetate (B1210297) and butyrate are the major substrates for DNL. nih.gov

Table 2: Tracking Deuterium Incorporation into Newly Synthesized Fatty Acids

This table illustrates how deuterium from Sodium Butyrate-3,3,4,4,4-D5 is incorporated into palmitate, a common product of de novo lipogenesis. Palmitate is synthesized from eight acetyl-CoA molecules.

| Fatty Acid | Synthesis Requirement | Expected Labeling Pattern from D5-Butyrate | Research Finding |

| Palmitate (C16:0) | 8 Acetyl-CoA molecules | Multiple deuterium atoms incorporated into the acyl chain. | Butyrate is a significant carbon source for lipogenesis in colonocytes. nih.gov |

| Stearate (C18:0) | 9 Acetyl-CoA molecules | Multiple deuterium atoms incorporated into the acyl chain. | Stearate synthesis can be measured alongside palmitate to compare elongation processes. nih.gov |

Dynamics of Carbon Flow and Substrate Utilization in Cellular Metabolism

Cells constantly adapt their metabolism based on the availability of different nutrients. Stable isotope tracers like Sodium butyrate-3,3,4,4,4-D5 are powerful tools for studying these adaptive changes and understanding substrate competition. When multiple energy sources are present, such as glucose and butyrate, labeled tracers can reveal which substrate is preferentially utilized.

In studies with HT29 colon carcinoma cells, it was observed that as butyrate concentration increased, glucose uptake and oxidation were inhibited in a dose-dependent manner. nih.govresearchgate.net The carbon from butyrate effectively replaced glucose-derived carbon for fueling the TCA cycle and for the synthesis of macromolecules. nih.gov This shift in substrate utilization is a key aspect of the metabolic reprogramming induced by butyrate. By tracing the flow of deuterium from D5-butyrate and comparing it with the flow from a simultaneously provided 13C-labeled glucose, researchers can precisely quantify the relative contribution of each substrate to specific metabolic pools, such as acetyl-CoA. biorxiv.org This provides a dynamic view of how cells prioritize fuel sources and allocate carbon for energy production versus anabolic processes.

Characterization of Intermediary Metabolism and Anabolic Precursor Supply

The metabolic role of butyrate extends beyond energy production and fatty acid synthesis. The intermediates of the TCA cycle serve as crucial precursors for a wide range of anabolic pathways, including the synthesis of non-essential amino acids, nucleotides, and heme groups.

When Sodium butyrate-3,3,4,4,4-D5 is metabolized, the deuterium label is integrated into the TCA cycle pool. researchgate.net Consequently, any anabolic precursor drawn from the cycle will also carry the label. For example:

α-Ketoglutarate can be converted into the amino acid glutamate (B1630785).

Oxaloacetate can be transaminated to form aspartate.

Citrate transported to the cytosol not only provides acetyl-CoA for lipogenesis but is also involved in other biosynthetic pathways.

By tracking the deuterium label into these and other anabolic products, researchers can map the distribution of butyrate-derived carbon throughout intermediary metabolism. This demonstrates that butyrate is not just a fuel but also a key contributor to the cell's biosynthetic capacity, supplying the necessary building blocks for growth and maintenance. researchgate.netnih.gov

Quantitative Metabolic Flux Analysis in Defined Cellular and Microbiological Systems

While stable isotope tracing can identify metabolic pathways, Quantitative Metabolic Flux Analysis (MFA) takes this a step further by calculating the actual rates (fluxes) of reactions within a metabolic network. nih.govinscipub.com This technique combines stable isotope labeling data with a stoichiometric model of cellular metabolism to provide a quantitative understanding of cellular physiology.

In the context of Sodium butyrate-3,3,4,4,4-D5, an MFA experiment would involve the following steps:

Labeling: Culturing cells or microorganisms in a medium containing Sodium butyrate-3,3,4,4,4-D5 until they reach a metabolic steady state.

Measurement: Harvesting the cells and using mass spectrometry to measure the mass isotopomer distributions (i.e., the patterns of deuterium labeling) in key intracellular metabolites, such as those in the TCA cycle and amino acids. researchgate.net

Computational Modeling: Using specialized software to fit the measured labeling patterns to a metabolic network model. By minimizing the difference between the measured and simulated isotopomer distributions, the software calculates the flux, or rate, for each reaction in the network. nih.gov

This approach has been used to elucidate the metabolic shifts in HT29 cells upon butyrate treatment, demonstrating quantitatively how butyrate replaces glucose as the main carbon source for both energy production and biosynthesis. nih.govresearchgate.net MFA provides unparalleled insight into the regulation of metabolic pathways and is a cornerstone of systems biology and metabolic engineering. researchgate.net

Table 3: Principles of Quantitative Metabolic Flux Analysis (MFA) with Stable Isotopes

| MFA Component | Description | Role of Sodium Butyrate-3,3,4,4,4-D5 |

| Isotopic Tracer | A labeled substrate introduced into the system. | Serves as the source of deuterium atoms that are tracked through the metabolic network. |

| Stoichiometric Model | A map of all relevant biochemical reactions within the cell or organism. | Provides the framework of possible pathways the deuterium label can traverse. |

| Isotopomer Analysis | Measurement of the mass distribution of metabolites using mass spectrometry. | Quantifies the extent and pattern of deuterium incorporation into downstream products. researchgate.net |

| Flux Calculation | An algorithm that computes the reaction rates that best explain the observed labeling patterns. | Determines the quantitative rates of butyrate oxidation, its entry into the TCA cycle, and its use in biosynthetic pathways. nih.gov |

Investigating Biochemical Mechanisms and Cellular Processes Through Isotopic Labeling with Sodium Butyrate 3,3,4,4,4 D5

Chromatin Modification and Epigenetic Regulation Studies

Isotopically labeled butyrate (B1204436) is a powerful tool for dissecting the compound's dual role in epigenetics: as a direct inhibitor of histone deacetylases (HDACs) and as a metabolic substrate for histone modifications. nih.govplos.org The use of Sodium butyrate-3,3,4,4,4-D5 allows researchers to distinguish between these two functions and quantify the contribution of exogenous butyrate to the cellular pools of metabolites used for chromatin modification.

Sodium butyrate-3,3,4,4,4-D5 enables the direct tracing of the butyrate backbone into histone post-translational modifications (PTMs). When cells are cultured with this deuterated compound, it is metabolized into key intermediates. Through the process of β-oxidation, butyrate is converted into acetyl-coenzyme A (acetyl-CoA). biorxiv.orgoncotarget.com The deuterium (B1214612) atoms from the original butyrate molecule are incorporated into the resulting acetyl-CoA. This "heavy" acetyl-CoA can then be used by histone acetyltransferases (HATs) to acetylate histone proteins.

Similarly, butyrate can be converted to butyryl-CoA, which is the donor for histone butyrylation, a less common but functionally important PTM. biorxiv.org By using mass spectrometry to analyze histones isolated from cells treated with Sodium butyrate-3,3,4,4,4-D5, researchers can detect the mass shift caused by the incorporated deuterium atoms. This provides unequivocal evidence that the acetyl and butyryl groups on histones are derived directly from the supplied butyrate. biorxiv.orgnih.gov Studies using 13C-labeled butyrate have shown that the isotope label appears on acetylated histones within 30 minutes of exposure. nih.gov

This tracing methodology helps quantify the flux of butyrate into histone acylation pathways, distinguishing its metabolic role from its function as an HDAC inhibitor, which would increase acetylation by preventing the removal of existing, unlabeled acetyl groups. oncotarget.com

Table 1: Illustrative Mass Spectrometry Data for Tracing Deuterium from Sodium Butyrate-3,3,4,4,4-D5 into Histone Peptides This table represents the expected outcome of a mass spectrometry experiment designed to trace the D5 label into histone modifications.

| Histone Peptide (Modification) | Expected Mass (Control) | Expected Mass (+ D5-Butyrate) | Mass Shift (Δm/z) | Interpretation |

|---|---|---|---|---|

| H3K9 (acetyl) | m | m + 2 | +2 | Acetyl group derived from D5-butyrate metabolism (CD₃CO-). |

| H3K27 (butyryl) | m | m + 5 | +5 | Butyryl group derived directly from D5-butyrate (CD₃CD₂CH₂CO-). |

The availability of metabolites like acetyl-CoA is a critical factor in regulating gene expression. biorxiv.org By acting as the donor substrate for HATs, the concentration of acetyl-CoA can directly influence the level of histone acetylation at gene promoters and enhancers, thereby modulating chromatin structure and transcription. plos.org Sodium butyrate-3,3,4,4,4-D5 is used to investigate how fluctuations in an external metabolite (butyrate) impact the specific pool of acetyl-CoA used for histone modification.

Research has shown that butyrate treatment can lead to significant changes in the expression of genes related to epigenetic regulatory mechanisms. plos.orgresearchgate.net Isotope tracing studies allow scientists to connect the metabolic fate of butyrate directly to these changes. For instance, by feeding cells with D5-butyrate, researchers can measure the rate of its conversion to "heavy" acetyl-CoA and correlate this with increased "heavy" acetylation at the promoter of a specific gene, which in turn may be linked to its increased expression. This provides a mechanistic link between the external metabolic environment and the transcriptional regulation of individual genes. These studies help elucidate how dietary components, fermented by the gut microbiota into butyrate, can directly influence the host's gene expression patterns. nih.gov

Cellular Signaling Pathway Interrogation Through Metabolic Intermediates

Butyrate influences cellular signaling through multiple mechanisms, including acting as a ligand for G protein-coupled receptors (GPCRs) and by being metabolized into intermediates that feed into central carbon metabolism, such as the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov Sodium butyrate-3,3,4,4,4-D5 is an ideal tracer for dissecting the metabolic signaling roles of butyrate. Once metabolized to acetyl-CoA, the deuterium label can be tracked as it enters the TCA cycle. biorxiv.org

Metabolites of the TCA cycle, such as citrate (B86180) and succinate, are not just bioenergetic intermediates but also act as signaling molecules and substrates for other epigenetic modifications. Isotopic tracing with D5-butyrate allows researchers to follow the deuterium label as it is incorporated into these downstream metabolites. researchgate.netnih.gov This helps to map how butyrate metabolism impacts the levels of key signaling intermediates, which in turn can affect pathways like the NF-κB and mTOR signaling pathways. mdpi.commdpi.comfrontiersin.org For example, studies have shown that butyrate can influence the phosphorylation of proteins in the MAPK signaling cascade. mdpi.com Using a deuterated tracer can help determine if this is a direct receptor-mediated effect or an indirect consequence of altered cellular metabolism.

Insights into Cellular Differentiation and Proliferation Mechanisms Using Isotopic Tracers

Sodium butyrate is well-known for its ability to inhibit the proliferation of cancer cells and promote their differentiation. nih.govnih.gov It often achieves this by inducing cell cycle arrest. researchgate.net Stable isotope-based metabolic profiling using tracers like Sodium butyrate-3,3,4,4,4-D5 can reveal the metabolic reprogramming that underlies these effects.

In many cancer cells, there is a metabolic shift towards glycolysis, even in the presence of oxygen (the Warburg effect). Butyrate can force a shift away from this reliance on glucose. oncotarget.comresearchgate.net By supplying D5-butyrate, researchers can quantify its uptake and utilization as a primary energy source, replacing glucose. The deuterium label can be traced into the TCA cycle and other biosynthetic pathways, demonstrating a shift in substrate utilization. researchgate.net This metabolic switch is often linked to the induction of a more differentiated phenotype. For instance, studies have demonstrated that butyrate treatment can increase the activity of differentiation markers like alkaline phosphatase in colon cancer cells. nih.govresearchgate.net Using an isotopic tracer can link this change in cell fate directly to the increased flux of butyrate through cellular energy pathways.

Table 2: Representative Data on Butyrate-Induced Changes in Cellular Proliferation and Metabolism This table illustrates typical findings from studies investigating the effects of butyrate on cancer cell lines.

| Cell Line | Parameter Measured | Control | + Sodium Butyrate | Effect |

|---|---|---|---|---|

| HT-29 (Colon Cancer) | Cell Proliferation Rate | 100% | 45% | Inhibition of Proliferation |

| Caco-2 (Colon Cancer) | Alkaline Phosphatase Activity | Low | High | Induction of Differentiation |

| AGS (Gastric Cancer) | Cells in G0/G1 Phase | 55% | 75% | G1 Cell Cycle Arrest |

Studies on Oxidative Stress and Redox Homeostasis in Response to Butyrate Metabolism

Butyrate has been shown to modulate oxidative stress, although its effects can be context-dependent. frontiersin.org It can alleviate oxidative stress by decreasing the levels of reactive oxygen species (ROS) and enhancing mitochondrial function. atlasofscience.orgnih.gov Isotopic tracers like Sodium butyrate-3,3,4,4,4-D5 can be used to study how the metabolism of butyrate influences cellular redox balance.

The β-oxidation of fatty acids in mitochondria is intrinsically linked to the electron transport chain and the production of ROS. By tracing the metabolism of D5-butyrate, scientists can monitor its flux through mitochondrial pathways and assess the corresponding impact on redox homeostasis. For example, studies have shown butyrate can increase the levels of glutathione (B108866) (GSH), a major intracellular antioxidant, in the colonic mucosa. nih.gov Using a deuterated tracer could help determine if the building blocks for GSH synthesis are derived from butyrate metabolism. Furthermore, deuterated fatty acids themselves can have protective effects against lipid peroxidation, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to hydrogen abstraction by free radicals. This intrinsic property of deuterated compounds can be leveraged in studies to differentiate the metabolic effects of butyrate from the chemical effects of isotopic substitution on oxidative damage. mdpi.com

Applications of Sodium Butyrate 3,3,4,4,4 D5 in Diverse Model Systems

In Vitro Cellular and Tissue Culture Investigations

In vitro models are fundamental to dissecting the cellular and molecular mechanisms of butyrate's action. The use of Sodium Butyrate-3,3,4,4,4-D5 in these systems allows for detailed metabolic flux analysis.

Mammalian cell lines are instrumental in elucidating the specific metabolic pathways influenced by butyrate (B1204436).

Caco-2 Cells: The human colon adenocarcinoma cell line, Caco-2, is a well-established model for studying the intestinal epithelium. In Caco-2 cells, sodium butyrate has been shown to modulate metabolic plasticity. biorxiv.orgyoutube.com It can shift energy metabolism from glycolysis towards oxidative phosphorylation, a critical finding for understanding its role in colon cancer prevention. youtube.com Studies have demonstrated that butyrate can also enhance the integrity of the epithelial barrier in Caco-2 cells. lumiprobe.com The use of Sodium Butyrate-3,3,4,4,4-D5 in such a model would enable researchers to quantify the extent to which exogenous butyrate is utilized as an energy source versus its role in cellular signaling and differentiation.

Glioblastoma Cells: In glioblastoma cell lines such as LN-405 and T98G, sodium butyrate has been investigated for its anti-cancer properties. nih.gov Research has shown that it can inhibit cell proliferation and induce apoptosis. researchgate.netfrontiersin.org Furthermore, it may modulate the expression of genes related to DNA repair, apoptosis, and autophagy. nih.gov Tracing the metabolic fate of Sodium Butyrate-3,3,4,4,4-D5 in these cells could reveal how its metabolism is altered in cancer cells and whether this contributes to its therapeutic effects.

Cardiac Fibroblasts: Studies on cardiac fibroblasts have explored the role of sodium butyrate in cardiac remodeling and fibrosis. researchgate.netnih.govnih.gov It has been shown to inhibit the transdifferentiation of cardiac fibroblasts into myofibroblasts, a key process in the development of cardiac fibrosis. researchgate.netnih.govnih.gov By employing Sodium Butyrate-3,3,4,4,4-D5, researchers could investigate how butyrate metabolism within these cells influences signaling pathways involved in fibrosis.

HEK293 Cells: The human embryonic kidney 293 (HEK293) cell line is a widely used model in cell biology research. In HEK293 cells, sodium butyrate has been shown to suppress proliferation. nih.gov It can also modulate gene expression, highlighting its role in cellular regulation. The use of a deuterated tracer like Sodium Butyrate-3,3,4,4,4-D5 would allow for a detailed analysis of how butyrate is metabolized and how this metabolism is linked to its effects on cell growth and gene regulation.

Interactive Data Table: Effects of Sodium Butyrate in Various Mammalian Cell Lines

| Cell Line | Model System | Key Research Findings with Sodium Butyrate | Potential Application of Sodium Butyrate-3,3,4,4,4-D5 |

| Caco-2 | Human Colon Adenocarcinoma | Modulates metabolic plasticity, shifting from glycolysis to oxidative phosphorylation. youtube.com Enhances epithelial barrier integrity. lumiprobe.com | Quantify butyrate's contribution to cellular energy vs. signaling. |

| Glioblastoma | Human Brain Cancer | Inhibits proliferation and induces apoptosis. nih.govresearchgate.netfrontiersin.org Modulates DNA repair, apoptosis, and autophagy gene expression. nih.gov | Trace metabolic fate to understand its anti-cancer mechanisms. |

| Cardiac Fibroblasts | Cardiac Remodeling and Fibrosis | Inhibits transdifferentiation into myofibroblasts. researchgate.netnih.govnih.gov | Investigate how butyrate metabolism influences anti-fibrotic signaling. |

| HEK293 | General Cell Biology | Suppresses cell proliferation. nih.gov Modulates gene expression. | Analyze the link between butyrate metabolism and its regulatory effects. |

Primary cells, being freshly isolated from tissues, offer a more physiologically relevant model compared to immortalized cell lines. The application of Sodium Butyrate-3,3,4,4,4-D5 in primary cell cultures is invaluable for understanding the cell-type-specific metabolism and mechanisms of action of butyrate. For instance, in primary immune cells, deuterated butyrate can be used to trace its role in cellular activation, differentiation, and inflammatory responses. This allows for a precise determination of how butyrate is utilized by different immune cell subsets, such as T cells, macrophages, and dendritic cells, and how its metabolism influences their function.

Ex Vivo Tissue and Organoid Systems for Physiological Relevance

Ex vivo tissue and organoid cultures represent a significant advancement in modeling human physiology, bridging the gap between in vitro cell cultures and in vivo animal models. The use of Sodium Butyrate-3,3,4,4,4-D5 in these systems allows for the study of butyrate metabolism in a more complex, multi-cellular environment that mimics the native tissue architecture.

In ex vivo studies using intestinal tissue biopsies, deuterated butyrate can be used to investigate the transport and metabolism of butyrate across the intestinal mucosa. This can provide insights into the regional differences in butyrate utilization along the gastrointestinal tract.

Intestinal organoids, which are three-dimensional structures derived from stem cells that recapitulate the cellular diversity and architecture of the gut epithelium, are particularly powerful models. By introducing Sodium Butyrate-3,3,4,4,4-D5 into the culture medium of intestinal organoids, researchers can trace its uptake and metabolism by various epithelial cell types, including enterocytes, goblet cells, and enteroendocrine cells. This can help to elucidate the cell-specific roles of butyrate in maintaining gut homeostasis and barrier function.

Microbiological and Anaerobic Digester Studies

The gut microbiota plays a crucial role in the production and consumption of butyrate. Sodium Butyrate-3,3,4,4,4-D5 is an essential tool for dissecting these complex microbial interactions.

Stable isotope probing with deuterated substrates is a powerful technique to identify and characterize active microorganisms within complex communities. By supplying Sodium Butyrate-3,3,4,4,4-D5 to an anaerobic digester or a fecal slurry, researchers can trace the deuterium (B1214612) label into the biomass of microorganisms that consume butyrate. This allows for the identification of butyrate-degrading bacteria. Conversely, providing a deuterated precursor for butyrate synthesis can help identify butyrate-producing bacteria.

Interactive Data Table: Key Bacterial Genera in Butyrate Metabolism

| Role in Butyrate Metabolism | Key Bacterial Genera |

| Butyrate Producers | Faecalibacterium, Roseburia, Eubacterium, Anaerostipes, Coprococcus |

| Butyrate Degraders | Syntrophaceae species, Tepidanaerobacter sp., Clostridium spp. |

Animal Model Systems for Systemic Metabolic Investigation

The use of stable isotope-labeled compounds in animal models provides a powerful method for tracing the metabolic journey of molecules throughout the body. Sodium butyrate-3,3,4,4,4-D5, a deuterated form of sodium butyrate, serves as a valuable tracer for understanding the systemic distribution and metabolic fate of butyrate, a key short-chain fatty acid produced by gut microbial fermentation. By replacing five hydrogen atoms with their heavier isotope, deuterium, researchers can follow the path of the butyrate molecule and its metabolic byproducts in various tissues and organs without altering its fundamental chemical properties.

Tracing Systemic Distribution and Metabolic Fate of Butyrate-D5

In animal model systems, the administration of deuterated butyrate allows for the precise tracking of its absorption, distribution, and transformation into other molecules. Once it enters systemic circulation, butyrate can be taken up by various tissues and metabolized. A key metabolic fate of butyrate is its conversion to β-hydroxybutyrate (BHB), a ketone body, and subsequently to acetyl-CoA. This acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle, a central hub of cellular energy metabolism.

Studies utilizing deuterated ketone bodies, which are direct metabolites of butyrate, offer significant insights into this process. For instance, when a deuterated version of BHB is administered to mice, the deuterium label can be detected in downstream metabolites in different tissues, confirming the systemic utilization of the carbon skeleton originally from the butyrate molecule. nih.gov This demonstrates that butyrate, once absorbed, does not remain in its original form but is actively processed and its components are redistributed throughout the host's metabolic system. The detection of these labeled metabolites in various tissues provides direct evidence of the systemic reach and metabolic impact of gut-derived or supplemented butyrate.

Elucidating Carbon Flow in Specific Tissues and Organs

Stable isotope tracing with compounds like deuterated butyrate is particularly effective for elucidating the flow of carbon atoms into specific metabolic pathways within different tissues. This approach allows scientists to quantify the contribution of butyrate to the synthesis of essential molecules, providing a detailed map of its metabolic integration.

A prime example of this is seen in brain metabolism. The brain can utilize ketone bodies, derived from fatty acids like butyrate, as an energy source. Research in mouse models using deuterated β-hydroxybutyrate ( jci.orgnih.govnih.govnih.gov-²H₄-BHB) and deuterium magnetic resonance spectroscopy (²H-MRS) has successfully traced the deuterium atoms from the administered tracer into key brain metabolites. nih.gov

The study observed the incorporation of deuterium into the glutamate (B1630785)/glutamine (Glx) pool in the brain. nih.gov This occurs because the deuterated acetyl-CoA derived from the tracer enters the TCA cycle, and the deuterium label is transferred to TCA cycle intermediates, which are then used to synthesize glutamate and glutamine. The detection and quantification of deuterated Glx ( nih.govnih.gov-²H₂-Glx) provides unequivocal evidence that the carbon backbone of butyrate contributes to the brain's amino acid pool. nih.gov Furthermore, the complete oxidative metabolism of the deuterated tracer resulted in the formation of semi-heavy water (HDO), indicating its use in energy production through the electron transport chain. nih.gov

These findings highlight the ability of butyrate-derived molecules to cross the blood-brain barrier and serve as a substrate for both energy production and neurotransmitter synthesis in the brain. The quantitative data from such studies are crucial for understanding the specific metabolic roles of butyrate in different organs.

Interactive Data Tables

Table 1: Metabolic Fate of Deuterated β-Hydroxybutyrate (a Butyrate Metabolite) in Mouse Brain

This table summarizes the key findings from an in vivo study tracing the metabolism of deuterated β-hydroxybutyrate (d₄-BHB) in the mouse brain using ²H-MRS. nih.gov

| Parameter Measured | Metabolite Detected | Observation | Quantitative Finding |

| TCA Cycle Incorporation | nih.govnih.gov-²H₂-Glutamate/Glutamine (d₂-Glx) | Deuterium label from d₄-BHB was incorporated into the brain's glutamate/glutamine pool. | Reached a quasi-steady state concentration of ~0.6 ± 0.1 mM after 30 minutes of infusion. |

| Metabolite Turnover Rate | nih.govnih.gov-²H₂-Glutamate/Glutamine (d₂-Glx) | The rate at which the Glx pool was labeled by the deuterated tracer was calculated. | The rate constant for Glx turnover from d₄-BHB metabolism was 0.034 ± 0.004 min⁻¹. |

| Oxidative Metabolism | Semi-heavy water (HDO) | Complete breakdown of d₄-BHB for energy resulted in the formation of labeled water. | A linear, four-fold increase in HDO concentration was observed over the 90-minute infusion period. |

Future Directions and Emerging Research Avenues for Sodium Butyrate 3,3,4,4,4 D5

Development of Next-Generation Isotope Tracing Techniques for Butyrate (B1204436) Analogs

The utility of Sodium butyrate-3,3,4,4,4-D5 as a tracer is intrinsically linked to the analytical techniques used to detect and quantify its incorporation into various metabolites. The development of next-generation isotope tracing techniques is set to enhance the resolution and sensitivity of these analyses, providing a more detailed picture of butyrate metabolism.

Advances in high-resolution mass spectrometry (HRMS) are at the forefront of these developments. HRMS allows for the accurate measurement of mass isotopomer distributions, which is crucial for distinguishing between different metabolic pathways that may contribute to the same metabolite pool. researchgate.net Coupled with sophisticated data analysis tools, researchers can correct for natural isotope abundance and tracer impurities, leading to more accurate flux estimations. researchgate.net

Furthermore, the development of novel analytical platforms that combine different technologies, such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, offers complementary information for metabolite identification and flux analysis. mdpi.com These integrated approaches, when applied to tracing studies with Sodium butyrate-3,3,4,4,4-D5, will provide a more comprehensive and robust understanding of its metabolic fate.

Future techniques may also involve the development of new derivatization strategies to enhance the detection of deuterated metabolites and computational tools that can handle the complexity of large-scale isotopic labeling data. These advancements will be critical for elucidating the nuanced roles of butyrate in cellular processes.

Integration of Multi-Omics Data (Genomics, Proteomics) with Isotopic Flux Data

To gain a holistic understanding of cellular regulation, it is essential to integrate data from different "omics" levels. The integration of isotopic flux data, obtained from tracers like Sodium butyrate-3,3,4,4,4-D5, with genomics, transcriptomics, and proteomics is a powerful approach to connect metabolic activity with the underlying genetic and protein machinery. mdpi.com

Isotope-assisted metabolic flux analysis (iMFA) provides quantitative information on the rates of metabolic reactions. nih.gov When combined with transcriptomic data (RNA-seq), it is possible to correlate changes in metabolic fluxes with alterations in gene expression. For instance, studies have shown that sodium butyrate can significantly affect the transcriptional levels of a large number of genes. nih.gov By using a deuterated tracer, researchers can simultaneously measure the metabolic flux changes and the corresponding gene expression responses, providing a direct link between the metabolic and transcriptional networks.

Similarly, integrating isotopic flux data with proteomics can reveal how changes in protein levels or post-translational modifications, such as acetylation, are linked to metabolic reprogramming. Butyrate is a known inhibitor of histone deacetylases (HDACs) and can also serve as a carbon source for histone acetylation. nih.govbiorxiv.org By tracing the deuterium (B1214612) label from Sodium butyrate-3,3,4,4,4-D5 into acetylated proteins, researchers can quantify the contribution of exogenous butyrate to these modifications and correlate it with changes in protein expression and function.

This multi-omics approach enables the construction of comprehensive models of cellular metabolism, providing insights into how genetic variations or external stimuli propagate through the different molecular layers to result in a particular metabolic phenotype. mdpi.com

Novel Applications in Systems Biology and Metabolic Engineering for Predictive Modeling

The data generated from tracing experiments with Sodium butyrate-3,3,4,4,4-D5 are invaluable for systems biology and metabolic engineering. These fields aim to develop predictive models of biological systems that can be used to understand disease mechanisms and design novel therapeutic strategies or biotechnological processes. umass.edunih.gov

In systems biology, isotopic flux data helps to constrain and validate genome-scale metabolic models (GEMs). researchgate.net These models are mathematical representations of the entire metabolic network of an organism and can be used to simulate metabolic states under different conditions. By incorporating experimental flux data, the predictive accuracy of these models can be significantly improved. For example, machine-learning approaches are being developed that leverage metabolic network information to predict the production of metabolites like butyrate by microbial consortia. nih.gov

In metabolic engineering, the goal is to rationally design and modify metabolic pathways to enhance the production of desired compounds or to alter cellular metabolism for therapeutic purposes. researchgate.net Isotopic tracing with Sodium butyrate-3,3,4,4,4-D5 can be used to identify bottlenecks in production pathways or to quantify the effects of genetic modifications on metabolic fluxes. This information is crucial for guiding the engineering process and optimizing cellular factories for the production of biofuels, pharmaceuticals, and other valuable chemicals.

The development of predictive models that integrate isotopic flux data will be instrumental in advancing our ability to understand and manipulate complex biological systems.

Addressing Complex Biological Questions with Enhanced Spatiotemporal Isotopic Resolution

Many biological processes are highly dynamic and compartmentalized within cells and tissues. To address complex biological questions, it is necessary to not only measure metabolic fluxes but also to understand their spatial and temporal organization. Future advancements in isotopic tracing with Sodium butyrate-3,3,4,4,4-D5 will focus on achieving enhanced spatiotemporal resolution.

Isotopically nonstationary metabolic flux analysis (INST-MFA) is a technique that analyzes the dynamics of isotope labeling over time, providing a more detailed picture of metabolic fluxes compared to steady-state analysis. nih.govosti.gov This approach is particularly useful for studying systems that are not at an isotopic steady state or for investigating the rapid responses of metabolism to perturbations.

In terms of spatial resolution, emerging imaging techniques, such as mass spectrometry imaging (MSI), are being developed to visualize the distribution of isotopically labeled metabolites within tissues and even single cells. By combining MSI with Sodium butyrate-3,3,4,4,4-D5 tracing, it will be possible to map the metabolic fate of butyrate in different cell types within a complex tissue, providing insights into metabolic heterogeneity and intercellular metabolic cross-talk. For example, isotope tracing has been used to show the distribution of butyrate to various peripheral tissues. researchgate.net

These advancements in spatiotemporal resolution will enable researchers to tackle fundamental questions in biology, such as how metabolic pathways are coordinated in time and space to support cellular functions and how these processes are dysregulated in disease.

Table of Research Findings

| Research Area | Key Findings | Potential Impact with Sodium Butyrate-3,3,4,4,4-D5 |

|---|---|---|

| Isotope Tracing Techniques | High-resolution mass spectrometry improves the accuracy of mass isotopomer distribution analysis. researchgate.net | More precise quantification of butyrate's contribution to various metabolic pathways. |

| Multi-Omics Integration | Sodium butyrate affects the expression of numerous genes and protein acetylation. nih.gov | Direct correlation of butyrate metabolism with changes in gene and protein expression. |

| Systems Biology | Machine learning models can predict butyrate production in microbial consortia. nih.gov | Improved predictive models of gut microbiome metabolism and its impact on the host. |

| Spatiotemporal Resolution | Isotope tracing reveals the distribution of butyrate to different tissues. researchgate.net | Detailed mapping of butyrate metabolism within specific cell types and subcellular compartments. |

Table of Chemical Compounds

| Compound Name |

|---|

| Sodium butyrate-3,3,4,4,4-D5 |

| Butyrate |

| Acetyl-coenzyme A |

| Glucose |

| Glutamine |

| Lactate |

| Glutamate (B1630785) |

| α-ketoglutarate |

| Carbon dioxide |

| Para-aminobenzoic acid |

Q & A

Q. What is the significance of deuterium labeling in Sodium butyrate-3,3,4,4,4-D5 for metabolic studies?

Sodium butyrate-3,3,4,4,4-D5 is a deuterated isotopologue where five hydrogen atoms are replaced with deuterium (D) at the 3,3,4,4,4 positions. This labeling enables precise tracking of metabolic pathways using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). For example, deuterium incorporation can distinguish endogenous butyrate from administered compounds in tracer studies, allowing researchers to quantify metabolic flux in cell cultures or animal models . Methodologically, feeding experiments with deuterated precursors (e.g., in microbial fermentations) require UPLC-HR/MS analysis to monitor isotopic enrichment and metabolic intermediates .

Q. How should Sodium butyrate-3,3,4,4,4-D5 be stored to ensure stability?

Sodium butyrate-D5 is typically supplied as a crystalline solid and should be stored at room temperature in a tightly sealed container to prevent hygroscopic degradation. Long-term stability (≥4 years) is achievable under these conditions, but batch-specific certificates of analysis (CoA) should be consulted for purity verification. For deuterated compounds, exposure to moisture or extreme temperatures can compromise isotopic integrity, necessitating desiccants and controlled environments during storage .

Q. What safety protocols are essential when handling Sodium butyrate-3,3,4,4,4-D5?

While Sodium butyrate-D5 is generally non-hazardous, standard laboratory precautions apply:

- Wear impervious gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Use in a well-ventilated area or under a fume hood.

- Avoid ingestion or inhalation; wash hands thoroughly after handling. Safety Data Sheets (SDS) emphasize storing the compound in locked cabinets if used in shared facilities .

Advanced Research Questions

Q. How can researchers design experiments to investigate the synergistic effects of Sodium butyrate-D5 with other therapeutic agents?

A factorial experimental design is recommended. For instance, in studying Sodium butyrate-D5’s synergy with sorafenib (a kinase inhibitor), cells or animal models are divided into groups:

- Control (untreated)

- Sodium butyrate-D5 alone

- Sorafenib alone

- Combination therapy Synergy is assessed via dose-response curves, apoptosis assays (e.g., Annexin V staining), and pathway analysis (e.g., Western blotting for ferroptosis markers like GPX4 and SLC7A11). Such designs require rigorous statistical validation (e.g., ANOVA with post-hoc tests) .

Q. What methodologies are used to assess Sodium butyrate-D5’s impact on cellular signaling pathways?

- TRAP Staining : For osteoclast differentiation studies, RAW264.7 cells are treated with Sodium butyrate-D5 (0.25–1.00 mmol/L), followed by tartrate-resistant acid phosphatase (TRAP) staining to quantify osteoclast formation .

- Western Blotting : Dose-dependent effects on NF-κB signaling can be evaluated by measuring phosphorylated IκBα and p65 levels. Normalization to housekeeping proteins (e.g., β-actin) is critical .

- Metabolic Tracing : Isotopic enrichment in TCA cycle intermediates (e.g., α-ketoglutarate) is quantified via LC-MS to map butyrate-D5’s metabolic fate .

Q. How can batch-to-batch consistency be ensured for deuterated compounds like Sodium butyrate-D5?

Batch variability in isotopic purity (e.g., 98 atom% D) and chemical stability must be minimized:

- Quality Control (QC) : Request CoA documentation for each batch, including MS/HPLC purity data and residual solvent analysis.

- Peptide Content Analysis : For cell-based assays, measure exact peptide/salt ratios to standardize concentrations.

- Storage Validation : Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 6 months) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in Sodium butyrate-D5’s reported bioactivity across studies?

Contradictions often arise from variations in:

- Purity : Non-deuterated impurities in early batches may skew results. Verify isotopic purity via MS.

- Dosage : Apoptosis induction in RAW264.7 cells occurs at 1.00 mmol/L, while lower doses (0.25–0.50 mmol/L) may activate anti-inflammatory pathways .

- Model Systems : Butyrate’s effects differ between in vitro (e.g., cancer cell lines) and in vivo (e.g., gut microbiota models). Replicate experiments across multiple models to validate findings .

Methodological Best Practices

Q. What analytical techniques are recommended for characterizing Sodium butyrate-D5 in complex matrices?

- UPLC-HR/MS : Resolves deuterated compounds from endogenous metabolites in biological samples (e.g., serum, cell lysates). Use reverse-phase columns (C18) and negative-ion mode for optimal separation .

- NMR Spectroscopy : ²H-NMR can confirm isotopic labeling efficiency, though sensitivity limits require high sample concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.